S-Hexadecyl hexadecanethiosulfonate
Description
S-Hexadecyl hexadecanethiosulfonate (CAS: 27970-38-3), also known as sodium hexadecyl thiosulfate, is a sulfur-containing organosodium compound with the molecular formula C₁₆H₃₅NaO₃S₂. Structurally, it consists of a hexadecyl chain (C₁₆H₃₃) bonded to a thiosulfate group (–S–SO₃⁻), stabilized by a sodium counterion . This compound is distinct from thiosulfonates (R–SO₂–S–R') and sulfides (R–S–R), as it features a thiosulfate ester linkage.
Properties
CAS No. |
7559-44-6 |
|---|---|
Molecular Formula |
C32H66O2S2 |
Molecular Weight |
547.0 g/mol |
IUPAC Name |
1-hexadecylsulfonylsulfanylhexadecane |
InChI |
InChI=1S/C32H66O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-36(33,34)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
GIYYIWBIWXYPIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSS(=O)(=O)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Hexadecyl hexadecanethiosulfonate typically involves the reaction of hexadecanethiol with hexadecanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the thiol group of hexadecanethiol attacks the sulfonyl chloride, resulting in the formation of the thiosulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
S-Hexadecyl hexadecanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the thiosulfonate group to thiol or sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
S-Hexadecyl hexadecanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of S-Hexadecyl hexadecanethiosulfonate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic alkyl chains with the oil phase and its hydrophilic sulfonate groups with the water phase. This property makes it effective in emulsifying and stabilizing mixtures.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfur-Containing Hexadecyl Compounds
Functional Group and Reactivity
Thiosulfate Esters vs. Thiosulfonates :
- This compound (thiosulfate ester) reacts with thiols to form disulfide bonds, enabling its use in protein modification . In contrast, thiosulfonates (e.g., Hexadecyl Methanethiosulfonate) contain a –SO₂– group, offering higher oxidative stability and distinct reactivity in organic synthesis.
- Thiosulfate esters are more hydrophilic due to the sulfonate group, whereas thiosulfonates are typically lipophilic .
Sulfides :
Physical and Chemical Properties
| Property | This compound | Dihexadecyl Sulphide | Hexadecane |
|---|---|---|---|
| Molecular Weight (g/mol) | 386.6 | 482.9 | 226.4 |
| Solubility | Likely water-soluble | Lipophilic | Lipophilic |
| Reactivity | High (thiol-specific) | Low | None |
Note: Melting/boiling points and exact solubility data are unavailable in the provided evidence.
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